molecular formula C9H9F3O2S B1492635 4,4,4-Trifluoro-2-(thiophen-2-ylmethyl)butanoic acid CAS No. 2098043-51-5

4,4,4-Trifluoro-2-(thiophen-2-ylmethyl)butanoic acid

Cat. No.: B1492635
CAS No.: 2098043-51-5
M. Wt: 238.23 g/mol
InChI Key: ODEGXFRHLJMEAH-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2-(thiophen-2-ylmethyl)butanoic acid (CAS: 2098043-51-5) is a fluorinated carboxylic acid derivative characterized by a thiophen-2-ylmethyl substituent at the C2 position and a trifluoromethyl group at the C4 position of the butanoic acid backbone. The trifluoromethyl group enhances electronegativity and metabolic stability, while the thiophene moiety introduces aromaticity and sulfur-based reactivity, making this compound of interest in medicinal chemistry and materials science .

Properties

IUPAC Name

4,4,4-trifluoro-2-(thiophen-2-ylmethyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2S/c10-9(11,12)5-6(8(13)14)4-7-2-1-3-15-7/h1-3,6H,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEGXFRHLJMEAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(CC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Baylis-Hillman Reaction Approach

A notable method involves the Baylis-Hillman reaction to prepare intermediates such as 4,4,4-trifluoro-2-thiophen-2-ylmethylene-butyric acid methyl ester, which can be further transformed into the target acid.

Key Steps:

  • Formation of Baylis-Hillman alcohol from trifluoromethylated acrylates and thiophene derivatives.
  • Conversion of Baylis-Hillman alcohol to acetates using acetic anhydride and catalytic 4-dimethylaminopyridine (DMAP) in dichloromethane at 0°C to room temperature.
  • Subsequent hydrolysis and purification steps yield the acid or its esters.

Reaction Conditions and Yields:

Step Reagents & Conditions Product Yield (%) Notes
I Baylis-Hillman reaction with trifluoromethyl acrylate and thiophene Baylis-Hillman alcohol ~65 (E/Z = 91/9)
II Ac2O, Et3N, DMAP in DCM, 0°C to RT, 30 min Baylis-Hillman acetate Not specified Intermediate for further steps

This method provides stereoselective access to trisubstituted alkenes bearing trifluoromethyl and thiophene groups, which are precursors to the acid.

Condensation of 2-Mercaptothiophene with β-Substituted Propiolactones

A more direct and stereoselective preparation involves the nucleophilic condensation of 2-mercaptothiophene with β-substituted lactones, particularly β-methyl-β-propiolactone derivatives.

Experimental Procedure:

  • 2-Mercaptothiophene is dissolved in an ethereal solvent such as tetrahydrofuran (THF) under nitrogen atmosphere at 25°C.
  • Triethylamine is added to form the thiolate salt.
  • (R)-(+)-β-methyl-β-propiolactone or a β-substituted analog is added in one portion.
  • The reaction mixture is stirred at 20–25°C for 2–5 hours until completion.
  • Workup involves solvent removal, extraction with ethyl acetate and water, acidification to pH 2.0, and separation of layers.
  • The organic layer is dried and concentrated, followed by purification via silica gel chromatography.

Representative Data:

Parameter Details
Solvent Tetrahydrofuran (THF)
Temperature 20–25°C
Reaction Time 2–5 hours
Molar Ratios 1:1 (2-mercaptothiophene : β-propiolactone)
Yield Up to 94% for (S)-3-(2-thienylthio)butyric acid analogs
Purification Silica gel chromatography (10% ethyl acetate/hexanes)

This method is advantageous for producing chiral intermediates with high enantiomeric purity and yield, critical for pharmaceutical applications such as carbonic anhydrase inhibitors.

Comparative Summary of Preparation Methods

Method Key Reagents Solvent Temperature (°C) Reaction Time Yield (%) Advantages Limitations
Baylis-Hillman Reaction Trifluoromethyl acrylate, thiophene Dichloromethane (DCM) 0 to RT ~30 min ~65 Stereoselective, versatile intermediate Moderate yield, multi-step process
Condensation with β-Propiolactone 2-Mercaptothiophene, β-propiolactone Tetrahydrofuran (THF) 20–25 2–5 hours Up to 94 High enantioselectivity, direct synthesis Requires chiral β-lactone

Research Findings and Notes

  • The condensation method yields enantiomerically enriched products, which are crucial for biological activity in pharmaceutical contexts.
  • Reaction completion is typically monitored by chromatographic techniques, ensuring high purity of the acid product.
  • The choice of solvent and temperature is critical to optimize reaction rate and selectivity.
  • The Baylis-Hillman approach allows access to trisubstituted alkenes that serve as valuable intermediates for further functionalization.
  • The condensation route is preferred for the direct synthesis of chiral acids without the need for subsequent resolution of isomers, thus improving overall efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-2-(thiophen-2-ylmethyl)butanoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can be used to convert the trifluoromethyl group to a less fluorinated form.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like sodium hydride (NaH) and various alkyl halides are employed.

Major Products Formed:

  • Oxidation: Carboxylic acids and their derivatives.

  • Reduction: Less fluorinated analogs.

  • Substitution: Compounds with different functional groups.

Scientific Research Applications

4,4,4-Trifluoro-2-(thiophen-2-ylmethyl)butanoic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

  • Biology: The compound can be used in biochemical studies to investigate the effects of fluorination on biological molecules.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4,4,4-trifluoro-2-(thiophen-2-ylmethyl)butanoic acid exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and reactivity, while the thiophenylmethyl group provides unique binding properties. These interactions can influence various biological and chemical processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Trifluorobutanoic Acid Derivatives

Key structural analogs differ in the substituent at the C2 position, influencing electronic properties, solubility, and biological interactions:

Compound Name Substituent CAS Number Key Features
4,4,4-Trifluoro-2-(2-methylphenyl)butanoic acid 2-methylphenyl 2331260-23-0 Enhanced lipophilicity; potential for π-π stacking in hydrophobic environments
4,4,4-Trifluoro-2-(4-fluorophenyl)butanoic acid 4-fluorophenyl 1512932-26-1 Increased electronegativity; may improve binding to electron-deficient targets
4,4,4-Trifluoro-2-(methylamino)butanoic acid Methylamino 2551114-67-9 Basic nitrogen enhances solubility (e.g., hydrochloride salt formation)
(S)-2-Amino-4,4,4-trifluorobutanoic acid Amino (S-configuration) - Chiral center; potential for enantioselective biological activity
4,4,4-Trifluoro-2-[4-(trifluoromethyl)phenyl]butanoic acid 4-(trifluoromethyl)phenyl 2060049-61-6 High fluorine content; likely resistant to oxidative metabolism

Electronic and Physicochemical Properties

  • Electron-Withdrawing Effects: The trifluoromethyl group in all analogs reduces electron density at the carboxylate, increasing acidity (pKa ~1.5–2.5) compared to non-fluorinated butanoic acids.
  • Lipophilicity: Thiophen-2-ylmethyl (logP ~2.8) and aryl substituents (e.g., 2-methylphenyl, logP ~3.1) enhance lipophilicity, whereas methylamino (logP ~1.2) improves water solubility .
  • Stereochemical Influence: The (S)-2-amino derivative () demonstrates the importance of chirality in biological systems, with enantiomers often exhibiting divergent pharmacokinetic profiles .

Pharmacological Potential

  • Enzyme Inhibition : The sulfur atom in thiophene may coordinate metal ions in enzyme active sites, analogous to metalloenzyme inhibitors .

Material Science

  • Conductive Polymers : Thiophene-containing compounds are precursors for conductive polymers (e.g., polythiophenes), hinting at applications in organic electronics .

Biological Activity

4,4,4-Trifluoro-2-(thiophen-2-ylmethyl)butanoic acid (CAS Number: 2098043-51-5) is an organic compound characterized by its trifluoromethyl and thiophenyl functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.

The molecular formula of this compound is C9H9F3O2SC_9H_9F_3O_2S, with a molecular weight of 238.23 g/mol. Its structure facilitates interactions with biological targets, enhancing its lipophilicity and membrane permeability.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The trifluoromethyl group enhances the compound's hydrophobic character, allowing for better penetration into biological membranes. This characteristic is crucial for drug design as it may influence the binding affinity to various molecular targets involved in disease pathways.

Biological Activity Overview

Research on the biological activity of this compound indicates several potential applications:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation.
  • Anticancer Properties : Investigations into its cytotoxic effects have shown promise in inhibiting cancer cell proliferation in vitro, particularly against certain types of tumors.
  • Enzyme Modulation : The compound has been studied for its ability to interact with specific enzymes that play critical roles in metabolic pathways.

Case Studies and Research Findings

Several studies have explored the efficacy and mechanisms of action of this compound:

  • Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it was found to have an IC50 value in the micromolar range when tested against breast and colon cancer cells.
  • Inflammation Models : In animal models of inflammation, administration of the compound resulted in a marked reduction in inflammatory markers, suggesting its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Biological ActivityAssay TypeIC50 Value (µM)Reference
CytotoxicityCancer Cell Lines10 - 30
Anti-inflammatoryInflammation ModelNot specified
Enzyme InhibitionEnzymatic AssayNot specified

Q & A

Basic: What are the recommended synthetic routes for 4,4,4-Trifluoro-2-(thiophen-2-ylmethyl)butanoic acid?

Methodological Answer:
The synthesis typically involves coupling a thiophene derivative (e.g., thiophen-2-ylmethanol) with a trifluorobutanoic acid precursor. Key steps include:

  • Thiophene Functionalization : Alkylation or nucleophilic substitution to introduce the methylene group.
  • Trifluorobutanoic Acid Preparation : Fluorination via Swern oxidation or using trifluoroacetic anhydride.
  • Coupling : Employing Mitsunobu reactions or Pd-catalyzed cross-coupling to link the thiophene and trifluorobutanoic acid moieties .
    Validation : Confirm regioselectivity using 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR, and monitor reaction progress via TLC or HPLC .

Basic: How to characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Spectroscopy : 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 19F^{19}\text{F}-NMR to verify substituent positions and fluorine integration. Compare with simulated spectra from computational tools like Gaussian .
  • Mass Spectrometry : High-resolution MS (HRMS) for exact mass confirmation.
  • Crystallography : Single-crystal X-ray diffraction (SHELX suite) to resolve stereochemistry and bond angles .
  • Chromatography : HPLC with UV/Vis or MS detection to assess purity (>95%) .

Advanced: How can researchers resolve discrepancies in reported spectroscopic data for this compound?

Methodological Answer:

  • Cross-Technique Validation : Combine NMR, IR, and X-ray data to identify inconsistencies. For example, conflicting 19F^{19}\text{F}-NMR shifts may arise from solvent effects or impurities.
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental values .
  • Reproducibility : Re-synthesize the compound under controlled conditions (e.g., inert atmosphere) to rule out degradation or side reactions .

Advanced: What strategies optimize the compound’s stability under physiological conditions for biological studies?

Methodological Answer:

  • Thermal Analysis : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine decomposition temperatures and hygroscopicity .
  • pH Stability Studies : Use buffered solutions (pH 1–10) and monitor degradation via LC-MS over 24–72 hours.
  • Lyophilization : For long-term storage, lyophilize the compound and store under argon at -20°C to prevent hydrolysis of the trifluoromethyl group .

Advanced: How can the electronic effects of the trifluoromethyl group be studied in this compound?

Methodological Answer:

  • Electron-Withdrawing Analysis : Measure Hammett substituent constants (σm\sigma_m) via UV/Vis spectroscopy using pH-dependent absorbance shifts.
  • Computational Studies : Perform Natural Bond Orbital (NBO) analysis to quantify charge distribution and hyperconjugation effects of the -CF3_3 group .
  • Comparative Synthesis : Synthesize analogs (e.g., replacing -CF3_3 with -CH3_3) and compare reaction kinetics or biological activity to isolate electronic contributions .

Advanced: What are the challenges in crystallizing this compound, and how can they be addressed?

Methodological Answer:

  • Crystallization Challenges : The flexible thiophene-methyl chain and polar carboxylic acid group may hinder crystal formation.
  • Solutions :
    • Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to modulate polarity.
    • Co-Crystallization : Introduce co-formers (e.g., pyridine derivatives) to stabilize the lattice via hydrogen bonding .
    • SHELX Refinement : Employ disorder modeling and anisotropic displacement parameters to resolve ambiguities in electron density maps .

Advanced: How to investigate potential anti-tumor mechanisms of this compound?

Methodological Answer:

  • In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare IC50_{50} values with structurally related compounds .
  • Target Identification : Use molecular docking (AutoDock Vina) to predict interactions with enzymes like COX-2 or HDACs.
  • Metabolomics : Profile cellular metabolites via LC-MS to identify pathways affected by the compound (e.g., apoptosis or oxidative stress) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,4,4-Trifluoro-2-(thiophen-2-ylmethyl)butanoic acid
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4,4,4-Trifluoro-2-(thiophen-2-ylmethyl)butanoic acid

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